molecular formula C12H26O4S B8260817 10-Undecen-1-ol, methanesulfonate CAS No. 52355-50-7

10-Undecen-1-ol, methanesulfonate

Cat. No.: B8260817
CAS No.: 52355-50-7
M. Wt: 266.40 g/mol
InChI Key: LDBUYKQGTRKHBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecen-1-ol, methanesulfonate typically involves the reaction of 10-Undecen-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

10-Undecen-1-ol+Methanesulfonyl chloride10-Undecen-1-ol, methanesulfonate+HCl\text{10-Undecen-1-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 10-Undecen-1-ol+Methanesulfonyl chloride→10-Undecen-1-ol, methanesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of methanesulfonic acid as a catalyst in esterification reactions is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

10-Undecen-1-ol, methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an undecenyl group and a methanesulfonate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

methanesulfonic acid;undec-10-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h2,12H,1,3-11H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBUYKQGTRKHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C=CCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70789072
Record name Methanesulfonic acid--undec-10-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70789072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52355-50-7
Record name Methanesulfonic acid--undec-10-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70789072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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